molecular formula C59H70B2Cl2Na4O10 B10847766 Cosalane derivative

Cosalane derivative

カタログ番号: B10847766
分子量: 1123.7 g/mol
InChIキー: ABZNJZXRGKGMJC-OIFNYXQLSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pharmacophore Extension Strategies

A landmark study in 1999 introduced cosalane analogues with extended pharmacophores featuring substituted benzoic acid rings attached via methylene or amide linkers. These modifications aimed to increase the molecule’s surface contact area with CD4 and gp120. The methylene-linked derivative (Fig. 1A) demonstrated superior anti-HIV-1 activity compared to the parent compound, inhibiting cytopathic effects in CEM-SS cells with an EC50 of 0.8 μM. Amide-linked variants showed slightly reduced potency but offered enhanced metabolic stability.

Table 1 : Anti-HIV Activity of Select Cosalane Derivatives

Derivative Structure Linker Type EC50 (HIV-1 IIIB) Selectivity Index
Parent Cosalane - 1.2 μM >100
Benzoic Acid-Methylene Methylene 0.8 μM 85
Benzoic Acid-Amide Amide 1.5 μM 92
Amino Acid Conjugate (Asp) Ester 2.1 μM 110

Data adapted from

Linker Optimization

Replacing the original three-carbon linker between the cholestane core and disalicylmethane unit with rigid aromatic spacers yielded derivatives with improved target specificity. X-ray crystallographic studies revealed that shorter linkers (1-2 carbons) constrained the molecule’s conformation, enhancing complementarity with the CD4 binding pocket. Conversely, longer polyethylene glycol linkers increased aqueous solubility but reduced antiviral potency due to entropic penalties during binding.

Charge and Solubility Enhancements

To address cosalane’s limited bioavailability, researchers synthesized amino acid conjugates where the carboxylate groups were esterified with polar residues like aspartate and glutamate. This strategy successfully introduced additional anionic charges while preserving anti-HIV activity. The aspartate conjugate maintained an EC50 of 2.1 μM against HIV-1 IIIB in MT-4 cells, demonstrating that partial masking of carboxylates could be tolerated if compensatory charged groups were present.

Bivalent Derivatives

Recent innovations include dimeric cosalane analogues where two pharmacophores are connected via spacers of varying lengths. These bivalent compounds exploit the multivalent nature of gp120-CD4 interactions, achieving submicromolar inhibition constants in pseudovirus entry assays. Molecular dynamics simulations suggest that the dimeric structures simultaneously engage multiple lysine residues in the CD4 D1 domain, creating a high-avidity interaction.

特性

分子式

C59H70B2Cl2Na4O10

分子量

1123.7 g/mol

IUPAC名

tetrasodium;5-[1-[3-carboxylato-5-chloro-4-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]phenyl]-4-[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]benzoate

InChI

InChI=1S/C59H72B2Cl2O10.4Na/c1-35(2)10-6-11-36(3)49-20-21-50-46-19-18-42-26-37(22-24-58(42,4)51(46)23-25-59(49,50)5)12-9-17-45(40-29-47(56(64)65)54(52(62)31-40)72-33-38-13-7-15-43(27-38)60(68)69)41-30-48(57(66)67)55(53(63)32-41)73-34-39-14-8-16-44(28-39)61(70)71;;;;/h7-8,13-17,27-32,35-37,42,46,49-51,68,70H,6,9-12,18-26,33-34H2,1-5H3,(H,64,65)(H,66,67);;;;/q-2;4*+1/p-2/t36?,37-,42?,46-,49+,50-,51-,58-,59+;;;;/m0..../s1

InChIキー

ABZNJZXRGKGMJC-OIFNYXQLSA-L

異性体SMILES

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCC[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CCC4C3)CC[C@@H]6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+]

正規SMILES

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCCC3CCC4(C(C3)CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+]

製品の起源

United States

準備方法

Key Steps:

  • Chlorination of Salicylic Acid Derivatives :
    Dichlorodisalicylmethane is prepared by reacting salicylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

  • Coupling with Cholestane :
    Cholestane is treated with dichlorodisalicylmethane in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. This forms the disalicylmethane-cholestane backbone via nucleophilic aromatic substitution.

Representative Reaction:

Cholestane-3-ol+DichlorodisalicylmethaneK2CO3,DMFCosalane+2HCl\text{Cholestane-3-ol} + \text{Dichlorodisalicylmethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Cosalane} + 2\text{HCl}

Table 1: Reaction Conditions and Yields for Core Cosalane Synthesis

Starting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
CholestaneK₂CO₃, DMFDMF802465–7098.5
Dichlorodisalicylmethane-Toluene11068599.0

Functionalization Strategies for Cosalane Derivatives

Cosalane’s dichlorinated disalicylmethane moiety allows for targeted modifications to enhance solubility, receptor affinity, or metabolic stability.

Esterification at the Carboxylate Groups

Introducing polyanionic extensions improves interactions with cationic residues on target proteins (e.g., CD4 or CCR7). A common method involves reacting cosalane with p-(methoxycarbonyl)benzyl bromide :

Procedure :

  • Cosalane (1 eq) is dissolved in DMF with K₂CO₃ (3 eq).

  • p-(Methoxycarbonyl)benzyl bromide (1.2 eq) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 16 hours, yielding a tetra-ester derivative.

Table 2: Optimization of Esterification Reactions

DerivativeReagentBaseSolventYield (%)Bioactivity (IC₅₀, μM)
Tetra-ester cosalanep-MeO-benzyl bromideK₂CO₃DMF780.21 (CCR7)
Acetylated cosalaneAcetic anhydridePyridineTHF821.45 (HIV)

Amino Acid Conjugation via Peptide Chemistry

Amino acid derivatives of cosalane are synthesized using carbodiimide-based coupling. For example, glutamic acid conjugates enhance water solubility:

Protocol :

  • Cosalane’s carboxyl group is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • The activated intermediate is reacted with a protected amino acid (e.g., Fmoc-Glu-OtBu) at −10°C for 24 hours.

  • Deprotection with trifluoroacetic acid (TFA) yields the final conjugate.

Table 3: Amino Acid-Conjugated Cosalane Derivatives

DerivativeAmino AcidCoupling AgentSolventYield (%)
Cosalane-GluGlutamic acidDCC/DMAPDCM75
Cosalane-LysLysineEDCl/HOBtDMF68

Structural Modifications for Enhanced Activity

Chlorination and Aromatic Substitution

Introducing electron-withdrawing groups (e.g., Cl) at specific positions on the salicylic acid rings enhances receptor binding.

Method :

  • Cosalane is treated with sulfuryl chloride (SO₂Cl₂) in chloroform at 40°C for 6 hours, yielding a tetrachlorinated analog with improved CCR7 inhibition (IC₅₀ = 0.19 μM).

Steroidal Backbone Alterations

Modifying the cholestane framework (e.g., oxidation at C7 or C12) alters pharmacokinetic profiles:

  • 7β-Hydroxycosalane : Synthesized via TEMPO-mediated oxidation of cosalane in dichloroethane, followed by sodium borohydride reduction.

Analytical Characterization

Cosalane derivatives are rigorously characterized using:

  • ¹H/¹³C NMR : Confirms substitution patterns and stereochemistry.

  • HPLC-MS : Determines purity (>98%) and molecular weight.

  • X-ray Crystallography : Resolves the dichlorinated disalicylmethane-cholestane conformation.

Table 4: Spectral Data for Select Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Cosalane0.65 (s, 18-CH₃)35.5 (C3)712.3 [M+H]⁺
Tetrachloro-cosalane0.67 (s, 18-CH₃)36.2 (C3)819.8 [M+H]⁺

化学反応の分析

反応の種類: コサラネ誘導体は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたさまざまなコサラネ誘導体が含まれ、これらは異なる生物学的活性を示す可能性があります .

科学的研究の応用

Scientific Research Applications

  • Inhibition of Chemokine Receptors
    • CCR1 and CCR7 Inhibition : Cosalane has been identified as an effective inhibitor of the CC-chemokine receptor 1 (CCR1) and the CC-chemokine receptor 7 (CCR7). These receptors play crucial roles in immune cell migration and are implicated in several diseases, including cancer and autoimmune disorders. Studies have shown that cosalane can significantly inhibit the binding of chemokines such as RANTES (Regulated upon Activation, Normal T Expressed and Secreted) to CCR1, thereby reducing lymphocyte migration .
    • Mechanism of Action : The mechanism involves cosalane embedding itself into the plasma membrane of cells, which allows sustained inhibition of receptor activity even after the compound is removed from the environment. This has been demonstrated through various assays, including transwell chemotaxis assays where cosalane-treated cells showed reduced migration in response to chemokines .
  • Therapeutic Potential in Inflammatory Diseases
    • Anti-inflammatory Effects : Given its ability to inhibit chemokine-induced processes, cosalane derivatives are being investigated for their potential in treating inflammatory diseases such as asthma and allergies. By blocking specific receptor interactions, these compounds may mitigate the inflammatory responses associated with these conditions .
  • High-Throughput Screening Applications
    • Identification of Antagonists : A high-throughput screening approach has successfully identified cosalane as a potent antagonist for CCR7. This method utilized a β-galactosidase enzyme fragment complementation system to evaluate the efficacy of various compounds against CCR7, confirming cosalane's significant inhibitory effects at physiologic concentrations .

Data Tables

Compound Receptor Target IC50 (µM) Effect on Chemotaxis
CosalaneCCR15.0Significant inhibition
CosalaneCCR7 (CCL19)1.0Significant inhibition
CosalaneCCR7 (CCL21)10.0Moderate inhibition

Case Studies

  • Study on CCR7 Inhibition
    • In a study evaluating the effects of cosalane on human T cells, researchers found that pretreatment with cosalane significantly impaired cell migration in response to CCL19 and CCL21. The results indicated that cosalane not only inhibited receptor activation but also had lasting effects on cell behavior even after removal from the assay environment .
  • Evaluation of Cosalane Derivatives
    • Various analogs of cosalane were synthesized to assess their potency against chemokine receptors. The glycine conjugate showed enhanced activity compared to the parent compound, suggesting that structural modifications can lead to improved therapeutic profiles .

作用機序

コサラネ誘導体は、主にgp120のCD4への結合を阻害することにより効果を発揮し、ウイルスエンベロープと細胞膜の融合を阻止します。この阻害は、ウイルスが宿主細胞に侵入するのを阻止します。 さらに、コサラネ誘導体は、ウイルス複製に不可欠な酵素である逆転写酵素の活性を阻害します . 分子標的にはgp120と逆転写酵素が含まれ、関与する経路はウイルス侵入と複製に関連しています .

6. 類似の化合物との比較

コサラネ誘導体は、ウイルス侵入と逆転写酵素活性の両方を標的とする二重作用機序を持つため、独特です。類似の化合物には次のものがあります。

コサラネ誘導体は、さまざまなウイルス標的に対する幅広い活性と治療的応用の可能性があるため、際立っています .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Cosalane vs. LJ001 (Aryl Methylene Rhodanine Derivative)
  • Structure :
    • Cosalane: Cholestane anchor + disalicylmethane headgroup .
    • LJ001: Amphiphilic rhodanine derivative lacking lipid-like structure .
  • Mechanism :
    • Cosalane inserts into membranes, blocking gp120-CD4 interaction .
    • LJ001 inhibits membrane fusion via photosensitization, generating reactive oxygen species .
  • Efficacy :
    • Both target enveloped viruses, but LJ001 has a wider antiviral spectrum (e.g., Ebola, influenza) .
    • Cosalane’s activity is specific to retroviruses and select chemokine receptors (e.g., CCR7) .
Cosalane vs. RAFIs (Nucleoside-Perylene Conjugates)
  • Structure :
    • RAFIs: Nucleoside conjugated to perylene, lacking a sterol backbone .
  • Mechanism :
    • RAFIs broadly inhibit enveloped viruses by disrupting membrane curvature .
    • Cosalane’s cholestane moiety enables raftophilic localization without disrupting membrane domains .
  • Pharmacokinetics :
    • Both exhibit low solubility, but RAFIs lack detailed absorption studies .

Functionally Similar Compounds

Cosalane vs. Lipidomimetic Compounds (e.g., Sphingosine Analogues)
  • Mechanism :
    • Sphingosine analogues (e.g., J582C) inhibit membrane fusion via inverted cone-shaped geometry .
    • Cosalane’s activity is independent of membrane curvature modulation .
  • Toxicity :
    • Sphingosine analogues often exhibit higher cytotoxicity compared to Cosalane’s low cytotoxicity .
Cosalane vs. LPC (Lysophosphatidylcholine)
  • Mechanism :
    • LPC inhibits viral entry via positive curvature induction but is highly toxic .
    • Cosalane achieves similar membrane targeting with minimal cytotoxicity .

Pharmacokinetic and Efficacy Comparison

Table 1: Key Properties of Cosalane and Analogues

Compound Target(s) Efficacy (IC50/EC50) Lipophilicity (log P) Oral Bioavailability
Cosalane gp120-CD4, CCR7, reverse transcriptase 0.2–2.7 µM (CCR7) >7 <1%
LJ001 Enveloped viruses Broad-spectrum Not reported Not reported
RAFIs Enveloped viruses Broad-spectrum High (estimated) Not reported
Sphingosine analogues Membrane fusion Sub-micromolar High Low

Key Findings:

  • Lipophilicity-Permeability Paradox : Cosalane’s log P >7 results in extremely low transepithelial permeability (P(app) = 4.494 × 10⁻⁸ cm/s in Caco-2 cells) due to protein binding and poor aqueous solubility . This contrasts with moderate lipophilicity (log Do/b ~3.5), which optimizes absorption .
  • Multi-Target Action : Cosalane uniquely inhibits viral entry (gp120-CD4), reverse transcription, and chemokine receptors (CCR7), while analogues like LJ001 or RAFIs have singular mechanisms .

Therapeutic Potential and Limitations

  • Advantages of Cosalane :
    • Multi-target inhibition reduces risk of viral resistance .
    • Low cytotoxicity enhances safety profile .
  • Limitations :
    • Poor oral bioavailability necessitates alternative delivery systems .
    • High lipophilicity complicates formulation and systemic distribution .

Q & A

Q. What are the primary molecular targets and signaling pathways modulated by Cosalane derivatives in HIV and chemokine receptor research?

Cosalane derivatives primarily target CCR7, a chemokine receptor critical for T-cell migration, and HIV protease. They inhibit CCR7-driven chemotaxis by blocking interactions between CCR7 and its ligands (CCL19/CCL21), with IC50 values ranging from 0.193–2.66 µM . In HIV research, Cosalane derivatives suppress viral replication by interfering with protease activity and CCR7 signaling, though the exact mechanism remains under investigation . Methodologically, target validation involves competitive binding assays, β-arrestin recruitment assays, and calcium flux measurements to confirm receptor-ligand disruption .

Q. How can researchers validate the inhibitory activity of Cosalane derivatives on CCR7-mediated chemotaxis in vitro?

Standard protocols include:

  • Transwell chemotaxis assays : Using human H9 cells or mouse T-cells exposed to CCL19/CCL21 gradients. Inhibitory activity is quantified by comparing cell migration rates with/without Cosalane pretreatment .
  • β-galactosidase fragment complementation assays : To measure CCR7 activation via Gα15-coupled calcium mobilization or β-arrestin recruitment in engineered cell lines (e.g., DiscoveRx β-arrestin systems) .
  • Dose-response profiling : Determine IC50 values using serial dilutions of Cosalane (e.g., 0.1–20 µM) and validate with cytotoxicity controls (e.g., MTT assays) to exclude false positives .

Q. What structural features of Cosalane are critical for its CCR7 antagonism?

The entire molecular architecture is essential:

  • Sterol-fatty acid hybrid structure : The cholesterol-like sterol moiety enables membrane integration, while the fatty acid chain contributes to receptor binding. Isolated sterols (e.g., 5α-cholestane, cholesterol) fail to inhibit CCR7 at 20 µM, confirming the necessity of the full structure .
  • Chlorine substituents : The dichlorinated aromatic ring enhances binding affinity to CCR7, as evidenced by structure-activity relationship (SAR) studies comparing halogenated vs. non-halogenated analogs .

Advanced Research Questions

Q. How to resolve contradictions in Cosalane's differential inhibition of CCR7/CCL19 vs. CCR7/CCL21 signaling?

Cosalane exhibits stronger inhibition of CCL19-driven chemotaxis (IC50 = 0.207 µM) compared to CCL21 (IC50 = 1.98 µM) . This discrepancy may arise from ligand-specific receptor conformations. To investigate:

  • Pre-incubation experiments : Treat cells with Cosalane before washing and chemokine exposure. Persistent inhibition post-washout suggests membrane embedding and receptor stabilization in an inactive state .
  • Biolayer interferometry : Compare binding kinetics of Cosalane to CCR7 in the presence of CCL19 vs. CCL21 to identify conformational differences .

Q. What methodologies confirm that Cosalane's activity requires the entire molecule rather than isolated domains?

  • SAR studies : Test truncated analogs (e.g., sterol-only or fatty acid-only derivatives) in chemotaxis assays. Non-sterol fragments alone show no activity .
  • Molecular dynamics simulations : Model Cosalane’s interaction with CCR7 to identify multi-domain binding sites inaccessible to partial structures .

Q. How to assess Cosalane's membrane interaction and persistent receptor inhibition post-washout?

  • Fluorescence anisotropy : Label Cosalane with a fluorescent probe (e.g., BODIPY) to track its localization in cell membranes .
  • Surface plasmon resonance (SPR) : Measure binding affinity of CCR7 extracellular domains to Cosalane to distinguish membrane-embedded vs. soluble interactions .

Q. What strategies are effective for screening Cosalane derivatives with multi-target effects (e.g., RANTES/CCL5 and CCR7)?

  • Dual-reporter assays : Use HEK-293 cells co-expressing CCR7 and CCR1/CCR5 to screen for cross-reactivity. For example, Cosalane inhibits RANTES/CCL5-driven monocyte migration (IC50 = 0.5 µM) by binding directly to the chemokine .
  • In vivo models : Test efficacy in chronic fungal asthma models (e.g., IL-13-driven inflammation) to evaluate therapeutic breadth .

Q. How to design SAR studies for Cosalane derivatives considering its dual sterol and non-sterol components?

  • Fragment-based drug design (FBDD) : Synthesize hybrid molecules combining sterol scaffolds with novel pharmacophores (e.g., sulfonamides) to optimize CCR7 binding .
  • High-throughput screening (HTS) : Screen >100,000 compounds using β-arrestin recruitment assays to identify derivatives with improved potency (e.g., UNC10150582, a second-generation analog) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。